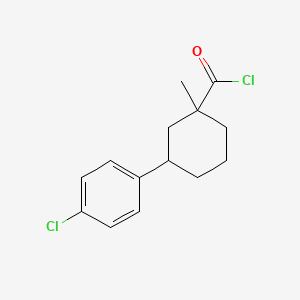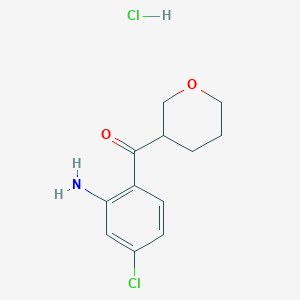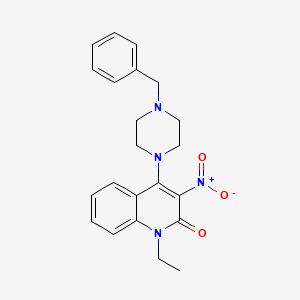
4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a quinoline core, which is further substituted with an ethyl group and a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
作用机制
Target of Action
The primary target of the compound 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is the serotonin type 3 (5-HT3) receptor . The 5-HT3 receptor is unique among the seven recognized serotonin receptor families and is present in neuro-anatomical regions, making it a novel therapeutic target for conditions such as anxiety, depression, nociception, and cognitive function .
Mode of Action
The compound acts as a 5-HT3 receptor antagonist . It binds to the 5-HT3 receptors, blocking their activation by serotonin. This blockade can lead to various changes in the body, including an anti-depressant effect .
Biochemical Pathways
The compound’s action on the 5-HT3 receptors affects the serotonin signaling pathway. By blocking these receptors, the compound can modulate the release of neurotransmitters, potentially altering mood and pain perception .
Pharmacokinetics
The compound has an optimal log p value and a significant pa2 value . The log P value indicates the compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the compound’s potency as an antagonist at its target receptor .
Result of Action
The compound has shown an anti-depressant-like effect in rodent behavioral models of depression . It significantly enhanced the antidepressant action of fluoxetine and bupropion in the forced swim test (FST) and tail suspension test (TST), respectively . It also potentiated the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reversed reserpine-induced hypothermia in rats .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated quinoline is alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Piperazine Substitution: Finally, the benzylpiperazine moiety is introduced through a nucleophilic substitution reaction using benzylpiperazine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like potassium permanganate.
Substitution: The benzyl group on the piperazine can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Alkyl or aryl halides, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 4-(4-aminopiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one.
Oxidation: Oxidized derivatives of the piperazine moiety.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its activity against certain types of cancer cells.
Biological Studies: The compound is used in studies investigating its effects on cellular processes such as apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of quinoline derivatives with biological targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmacologically active compounds.
属性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-25-19-11-7-6-10-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKJUOAEHQBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
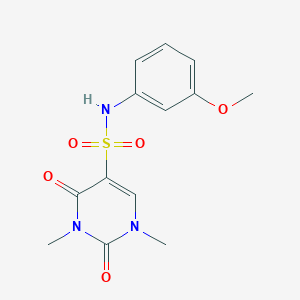
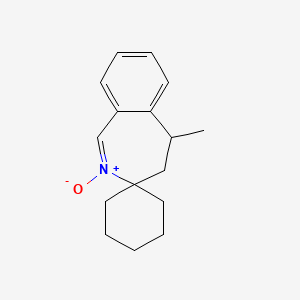
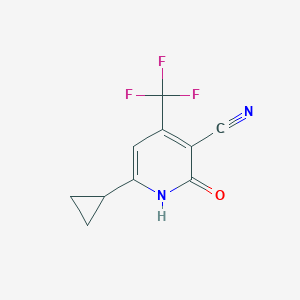
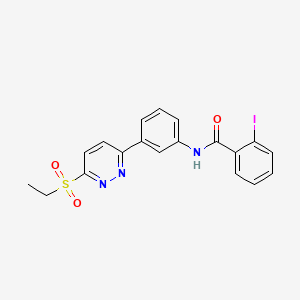
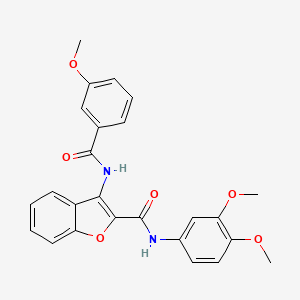

![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
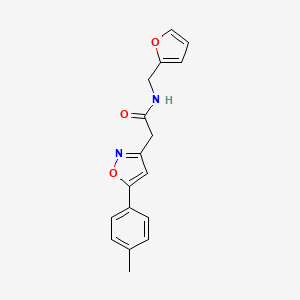
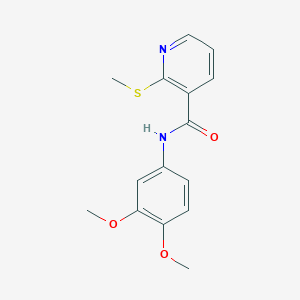
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2984784.png)
